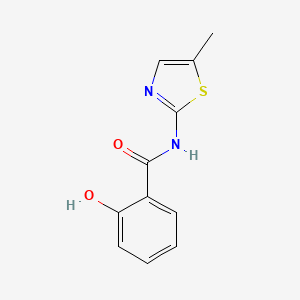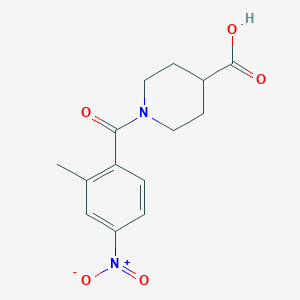
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a benzoyl group that is further substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methylbenzoic acid to form 2-methyl-4-nitrobenzoic acid. This intermediate is then reacted with piperidine and a suitable coupling agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. For example, the nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, followed by purification through recrystallization. The coupling reaction with piperidine can be facilitated by using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: 2-Carboxy-4-nitrobenzoic acid.
Reduction: 2-Methyl-4-aminobenzoyl-4-piperidinecarboxylic acid.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrobenzoic acid: Lacks the piperidinecarboxylic acid moiety.
4-Nitrobenzoyl chloride: Contains a chloride group instead of the piperidinecarboxylic acid moiety.
2-Methyl-4-aminobenzoyl-4-piperidinecarboxylic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid is unique due to the presence of both a nitro group and a piperidinecarboxylic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N2O5 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-(2-methyl-4-nitrobenzoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c1-9-8-11(16(20)21)2-3-12(9)13(17)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19) |
InChI Key |
LFLIYTIKOVHFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
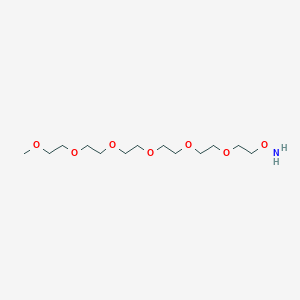

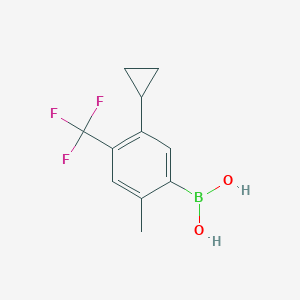
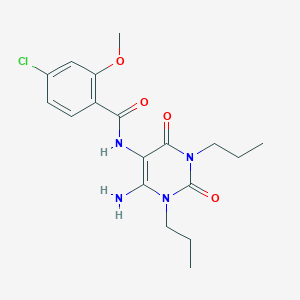


![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
